molecular formula C21H18N2O3S B5273160 (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B5273160
M. Wt: 378.4 g/mol
InChI Key: NPYOLJQRYLROLY-MHWRWJLKSA-N
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Description

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-17-7-5-15(6-8-17)18-13-27-21(23-18)16(12-22)10-14-4-9-20(25-2)19(24)11-14/h4-11,13,24H,3H2,1-2H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYOLJQRYLROLY-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OC)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OC)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone.

    Substitution Reactions: The ethoxyphenyl and hydroxy-methoxyphenyl groups are introduced through substitution reactions, often using appropriate aryl halides and nucleophiles.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction, typically using an aldehyde and a nitrile source under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst.

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone, while reduction of the nitrile group may yield an amine.

Scientific Research Applications

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

    Medicine: As a lead compound for drug development, particularly for diseases where thiazole derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole (an antibiotic).

    Phenylprop-2-enenitrile Derivatives: Compounds with a phenylprop-2-enenitrile moiety, such as cinnamaldehyde derivatives.

Uniqueness

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-enenitrile is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to other similar compounds.

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